4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula C14H29BO2. It is characterized by a dioxaborolane ring structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. This compound is often used in organic synthesis, particularly in the formation of boronates and other boron-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boronic acids or boron halides. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the dioxaborolane ring. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double bond.
Coupling Reactions: Formation of carbon-carbon bonds through the reaction with aryl or alkyl halides.
Common Reagents and Conditions
Borylation: Often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate.
Hydroboration: Typically involves the use of transition metal catalysts, such as rhodium or iridium complexes.
Coupling Reactions: Commonly use copper or palladium catalysts under mild conditions.
Major Products
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boronates and other boron-containing compounds.
Biology: Employed in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, facilitating the formation of boronates and other derivatives. These interactions are crucial in catalysis and the formation of carbon-boron bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar compound with a shorter carbon chain.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent for borylation and the preparation of fluorenylborolane.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Utilized in the synthesis of vinylboronic acid pinacol ester.
Uniqueness
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in specific synthetic applications where longer carbon chains are required .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHTFAJEPMWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460213 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-56-9 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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